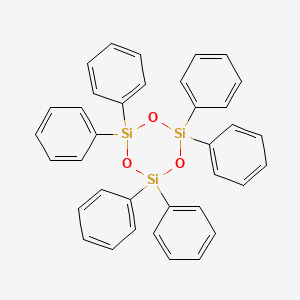

Hexaphenylcyclotrisiloxane

Descripción

Overview of Organosilicon Compounds and their Significance in Chemical Science

Organosilicon compounds, characterized by the presence of carbon-silicon (C-Si) bonds, represent a unique class of molecules that bridge the gap between traditional organic and inorganic chemistry. wikipedia.orgcfsilicones.com Their significance stems from the distinct properties imparted by the silicon atom, including high thermal stability, chemical inertness, and flexibility. iust.ac.ir Unlike carbon, which readily forms stable double and triple bonds, silicon's preference for single bonds leads to the formation of diverse structures such as silanes, siloxanes, and silicones. cfsilicones.com These compounds are integral to modern chemical science, serving as essential building blocks in organic synthesis, versatile platforms for catalyst development, and fundamental components in materials science. numberanalytics.comresearchgate.netbohrium.com The stability of the silicon-carbon bond allows for their use as protecting groups in the synthesis of complex organic molecules, while their tunable reactivity makes them valuable intermediates and reagents. numberanalytics.com

Historical Development of Cyclosiloxane Research

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.orgsiliconeoil.net However, it was the extensive work of Frederic Kipping from 1898 to 1944 that laid the foundational groundwork for the field. richsilicone.com Kipping's use of Grignard reagents to create various organosilane derivatives was a pivotal development. richsilicone.com A significant milestone in cyclosiloxane research occurred when W. Dilthey synthesized the first cyclic siloxane compound, hexaphenylcyclotrisiloxane, by hydrolyzing diphenylsilanediol. richsilicone.com The late 1930s and early 1940s marked a turning point, as researchers at companies like Corning Glass and General Electric began to recognize the potential of silicone polymers for high-performance applications, leading to the commercial production of materials like silicone oils and resins. siliconeoil.netrichsilicone.com This era established cyclosiloxanes as crucial monomers for producing silicone polymers. siliconeoil.net

Classification of Cyclosiloxanes within Organosilicon Chemistry

Cyclosiloxanes are a distinct subgroup of siloxanes, which are themselves a major class of organosilicon compounds. cfsilicones.com They are characterized by a cyclic structure composed of alternating silicon (Si) and oxygen (O) atoms. ontosight.aisilicones.eu The classification of cyclosiloxanes is primarily based on the number of repeating siloxane units in the ring. silicones.eu Common examples include:

Hexamethylcyclotrisiloxane (B157284) (D3): Contains three silicon atoms and three oxygen atoms in a strained, planar ring. wikipedia.org

Octamethylcyclotetrasiloxane (B44751) (D4): Consists of four silicon and four oxygen atoms. silicones.euwikipedia.org

Decamethylcyclopentasiloxane (D5): Features a five-membered siloxane ring. silicones.euwikipedia.org

Dodecamethylcyclohexasiloxane (D6): Contains a six-membered siloxane ring. silicones.euwikipedia.org

The "D" notation signifies a difunctional Me 2SiO unit. gelest.com Another classification method for the polymerization of these rings is based on the reaction mechanism, which can be either anionic or cationic ring-opening polymerization (ROP). gelest.com

Significance of this compound (HPCTS) within the Cyclosiloxane Family

This compound, with the chemical formula (Ph2SiO)3, holds a special place within the cyclosiloxane family. richsilicone.com As the first cyclosiloxane to be synthesized, its discovery was a landmark event that spurred the development of polysiloxane chemistry. richsilicone.com Its significance lies in its unique combination of properties, including exceptional thermal stability and a rigid, well-defined structure. chemimpex.comresearchgate.net The presence of six bulky phenyl groups contributes to its high melting point and stability. chemimpex.com This compound serves as a vital model for studying the chemistry of siloxanes and as a precursor in the synthesis of specialized silicone polymers with high phenyl content, which exhibit enhanced thermal and oxidative stability. chemimpex.comresearchgate.net Increased reactivity in polymerization is noted due to ring strain and the substitution of electronegative phenyl groups. acs.org

Structure

2D Structure

Propiedades

IUPAC Name |

2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYDUTCMKSROID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76528-18-2 | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76528-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060151 | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

512-63-0 | |

| Record name | 2,2,4,4,6,6-Hexaphenylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Hexaphenylcyclotrisiloxane

Conventional Synthetic Routes

Synthesis from Diphenylsilanediol

The condensation of Diphenylsilanediol is a cornerstone in the synthesis of phenyl-substituted cyclosiloxanes. This route offers a direct path to the target molecule through the elimination of water. The cyclization process is highly dependent on the catalytic system employed, which governs the selective formation of the trimer (Hexaphenylcyclotrisiloxane, P₃) over other cyclic oligomers like the tetramer (Octaphenylcyclotetrasiloxane, P₄) or linear polymers. researchgate.netgoogle.comgoogle.com The reaction of Diphenylsilanediol to form either the trimer or tetramer is contingent on the type of catalysis used. google.comgoogle.com

The choice between acidic and basic catalysts is the most critical factor in determining the final product distribution. google.comgoogle.com Strong acids tend to favor the formation of the cyclic trimer, while basic conditions predominantly yield the cyclic tetramer. google.comgoogle.com Weaker acids or bases often result in a mixture of linear siloxane oligomers as the main product. google.comgoogle.com

Acidic conditions are highly favorable for the synthesis of this compound. google.comgoogle.com The strength of the acid catalyst plays a direct role in the yield, with stronger acids promoting a higher yield of the trimer. google.comgoogle.com The use of concentrated sulfuric acid in an ethanol (B145695) solvent system has been shown to be a particularly effective method, producing this compound exclusively and in high yields, approximately 90%, across various reaction temperatures. researchgate.net The acid catalyzes the dehydration and subsequent cyclization of the Diphenylsilanediol monomers. nptel.ac.in

Table 1: Acid-Catalyzed Synthesis of this compound

| Catalyst | Solvent | Product | Yield | Reference |

|---|

Base-catalyzed condensation of Diphenylsilanediol generally favors the formation of the larger ring structure, Octaphenylcyclotetrasiloxane (B1329330) (P₄), especially when strong bases like sodium hydroxide (B78521) are used. researchgate.netgoogle.com However, weaker bases can be employed in the condensation process. For instance, acetate (B1210297) anions in polar organic solvents like acetonitrile (B52724) have been used to condense silanediols. nih.gov The reaction rate with acetate anions is highly dependent on the solvent's polarity; the condensation is significantly slower in nonpolar solvents like chloroform (B151607) compared to polar ones. nih.gov This highlights that while base catalysis is a key method in siloxane chemistry, strong bases are generally directed towards the synthesis of the tetramer rather than the trimer. researchgate.netgoogle.com

The choice of solvent and reaction temperature are critical variables that work in concert with the catalyst to control the yield and selectivity of the synthesis. researchgate.net For the acid-catalyzed synthesis of this compound, ethanol is a preferred solvent, facilitating high yields of the pure trimer. researchgate.netgoogle.com The reaction temperature in this system can be varied without significantly impacting the exclusive formation of the trimer. researchgate.net In contrast, for base-catalyzed reactions, which typically yield the tetramer, methanol (B129727) is often the solvent of choice. google.com The solvent can influence the reaction pathway by affecting the solubility of intermediates and the final product, as well as by modulating the activity of the catalyst. nih.gov For example, the limited solubility of a desired product in a specific solvent can cause it to precipitate out of the reaction mixture, driving the equilibrium towards its formation. google.com

Table 2: Effect of Catalyst and Solvent on Diphenylsilanediol Condensation

| Catalyst Type | Preferred Solvent | Predominant Product | Reference |

|---|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Ethanol | This compound (P₃) | researchgate.netgoogle.com |

| Strong Base (e.g., NaOH) | Alcohols (e.g., Methanol) | Octaphenylcyclotetrasiloxane (P₄) | researchgate.netgoogle.com |

Catalyst Systems in Diphenylsilanediol Condensation

Synthesis from Diphenyldichlorosilane

An alternative and widely used precursor for this compound is Diphenyldichlorosilane. This starting material typically undergoes hydrolysis to form Diphenylsilanediol in situ, which then condenses to form cyclic siloxanes. researchgate.netkpi.uaacs.org However, direct methods from Diphenyldichlorosilane have also been developed to yield the trimer.

One direct method involves the reaction of Diphenyldichlorosilane with zinc oxide in a solvent like methyl acetate or ethyl acetate. kpi.uasci-hub.se The zinc oxide acts as a reactant that facilitates the condensation, leading to an almost quantitative formation of the trimer. sci-hub.se The reaction is typically performed at room temperature, followed by a brief period of refluxing. sci-hub.se

Another approach is the reaction of Diphenyldichlorosilane with ammonium (B1175870) thiocyanate (B1210189) dissolved in acetone. acs.org The acidic byproducts generated in this reaction, including ammonium chloride, are believed to favor the formation of the trimer in good yields. acs.org A more complex method involves reacting Diphenyldichlorosilane with a pre-formed tetraphenyldisiloxanediol-pyridine complex in benzene, which results in the formation of cyclic trimers. kpi.ua

The initial hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol must be carefully controlled. The process can be optimized by slowly adding the Diphenyldichlorosilane to an acetone/water mixture to obtain a high yield of the diol, which can then be subjected to catalytic condensation. researchgate.netkpi.ua

Table 3: Synthesis Methods from Diphenyldichlorosilane

| Reagent(s) | Solvent | Key Feature | Reference |

|---|---|---|---|

| Zinc Oxide | Methyl Acetate / Ethyl Acetate | Nearly quantitative formation of trimer | kpi.uasci-hub.se |

| Ammonium Thiocyanate | Acetone | Acidic byproducts favor trimer formation | acs.org |

| Water / Acetone | Acetone / Water | In-situ or isolated hydrolysis to diol | researchgate.netkpi.ua |

Non-Hydrolytic Condensation Pathways

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry seeks methods that are not only efficient but also environmentally benign.

A novel and highly efficient method for preparing phenyl-containing siloxanes, including this compound, involves the condensation of phenylsilanols in liquid ammonia. researchgate.netnih.gov This approach is considered a "green" method as it does not require an organic solvent in the reaction medium. researchgate.netresearchgate.net The reaction can be conducted at room temperature or at 100°C under elevated pressure, leading to almost quantitative yields of the desired siloxanes. researchgate.netresearchgate.net This method has been reported to be highly effective for the condensation of various phenylsilanol derivatives. nih.gov The resulting products are well-characterized and show high purity. researchgate.net

Table 4: Synthesis via Condensation in Liquid Ammonia

| Precursor | Reaction Medium | Key Advantage | Yield | Source(s) |

|---|---|---|---|---|

| Phenylsilanols | Liquid Ammonia | "Green" method (no organic solvent) | Almost quantitative | researchgate.netresearchgate.net |

Electrochemical Activation Routes

Electrochemical methods offer a unique approach to the synthesis of organosilicon compounds, including the precursors to this compound. The electrochemical activation of diorganyldichlorosilanes represents a novel route for the generation of diorganylsilanones, which are key intermediates. researchgate.net This process often involves the electrochemical reduction of oxygen to form a reactive superoxide (B77818) intermediate. researchgate.net This superoxide can then react with di- and monochlorosilanes. researchgate.net

While direct electrochemical synthesis of this compound is not extensively detailed in the provided results, the electrochemical generation of silanones from precursors like diphenyldichlorosilane is a critical step that can lead to the formation of cyclic siloxanes. researchgate.net The process involves the application of an electric current to initiate the reaction, offering a degree of control over the reaction conditions. The electrogeneration of diorganylsilanones has been performed in the presence of hexamethyldisiloxane (B120664) or hexamethylcyclotrisiloxane (B157284) (D3) in ionic liquids. researchgate.net

| Parameter | Description | Relevance to HPCTS Synthesis |

| Starting Material | Diorganyldichlorosilanes (e.g., Diphenyldichlorosilane) | The fundamental building block for the siloxane backbone. |

| Key Intermediate | Diorganylsilanone | A highly reactive species that readily cyclizes. |

| Activation Method | Electrochemical reduction of oxygen | Generates superoxide, which initiates the reaction. researchgate.net |

| Reaction Environment | Often conducted in ionic liquids | Provides a suitable medium for the electrochemical process. researchgate.net |

Exploring Green Chemistry Methodologies in HPCTS Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. nih.govresearchgate.net This involves maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.net The use of safer solvents and the reduction of by-products are also central tenets. nih.gov

In the context of this compound synthesis, green chemistry can be applied by utilizing water as an eco-friendly oxygen source. researchgate.net While traditional methods for converting hydrosilanes to silanols often rely on expensive and sometimes toxic metal catalysts, greener alternatives are being explored. researchgate.net For instance, the use of a lacunary polyoxotungstate as a catalyst for the selective oxidation of organosilanes to silanols with hydrogen peroxide presents a more sustainable approach. researchgate.net

Another approach involves the reaction of diphenyldichlorosilane with formamide (B127407). amanote.com This method has been reported as a preparative route to this compound. amanote.com Additionally, the reaction of diphenyldichlorosilane with zinc oxide offers a direct synthesis with a high yield of the trimer, driven by the dehydrating effect of the resulting chloride. sci-hub.se A simple preparation method involves the reaction of diphenyldichlorosilane with ammonium thiocyanate dissolved in acetone. acs.org

| Green Chemistry Principle | Application in HPCTS Synthesis | Example Reaction |

| Use of Safer Solvents/Reagents | Utilizing water as an oxygen source. researchgate.net | Catalytic oxidation of hydrosilanes. researchgate.net |

| Catalysis | Employing reusable and non-toxic catalysts. researchgate.net | Lacunary polyoxotungstate for silanol (B1196071) synthesis. researchgate.net |

| Atom Economy | Designing reactions that maximize product yield and minimize waste. researchgate.net | Reaction of diphenyldichlorosilane with zinc oxide. sci-hub.seacs.org |

| Alternative Reaction Pathways | Exploring novel, less hazardous reaction schemes. | Reaction with formamide amanote.com or ammonium thiocyanate. acs.org |

Purification and Isolation Techniques

Obtaining high-purity this compound is crucial for its application in advanced materials. This section details common purification techniques.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. wisc.edupraxilabs.com The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. praxilabs.com The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. wisc.edumnstate.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. praxilabs.com

For this compound, a mixed solvent system is often employed. u-tokyo.ac.jp A common procedure involves dissolving the crude product in a "good" solvent at its boiling point and then adding a "poor" solvent until the solution becomes cloudy, indicating saturation. mnstate.edu Slow cooling of this saturated solution promotes the growth of well-formed, pure crystals. mnstate.edu Techniques to induce crystallization if it does not occur spontaneously include scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. wisc.edu

| Step | Description | Key Considerations |

| Solvent Selection | Choose a solvent or solvent pair where HPCTS has high solubility when hot and low solubility when cold. u-tokyo.ac.jp | A single solvent system is often easier to manage. u-tokyo.ac.jp |

| Dissolution | Dissolve the crude HPCTS in the minimum amount of hot solvent. mnstate.edu | Using an Erlenmeyer flask helps to minimize solvent evaporation. mnstate.edu |

| Cooling | Allow the solution to cool slowly and undisturbed to promote large crystal formation. mnstate.edu | Slow cooling generally results in purer crystals. mnstate.edu |

| Crystal Collection | Collect the purified crystals by suction filtration. wisc.edu | A Hirsch or Büchner funnel is typically used depending on the quantity. mnstate.edu |

| Drying | Dry the crystals to remove any residual solvent. wisc.edu | Ensure the filter cake is as dry as possible before spreading it out to dry completely. wisc.edu |

Chromatographic Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the purification of this compound and related compounds, preparative HPLC is particularly useful. rsc.org This technique utilizes a column packed with a stationary phase, and a liquid solvent (mobile phase) is pumped through the column at high pressure. researchgate.net

In the context of siloxane purification, a common setup involves a reversed-phase column, such as an octadecyl-silanized (C18) column, with an eluent like methanol. rsc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic property that can be used for identification. researchgate.net HPLC analysis can also be used to determine the isomeric content of cyclosiloxane mixtures. open.ac.uk

| Parameter | Specification | Reference |

| Instrument | JAI LC-908 | rsc.org |

| Column | Octadecyl-silanized (C18) | rsc.org |

| Eluent (Mobile Phase) | Methanol (MeOH) | rsc.org |

| Detection | UV detector | researchgate.net |

| Application | Preparative separation and purification | rsc.org |

Molecular Structure and Conformation of Hexaphenylcyclotrisiloxane

Theoretical Studies and Computational Chemistry

Computational chemistry offers a powerful lens for understanding the preferred conformations and energetic landscapes of molecules like hexaphenylcyclotrisiloxane.

Density Functional Theory (DFT) has been employed to investigate the structure of cyclosiloxanes. For instance, in studies of analogous compounds like hexa(1-pyrenyl)cyclotrisiloxane, DFT calculations at the B3LYP/6-31G(d) level of theory have been used for energy optimization of the molecular structure. acs.orgnih.gov These theoretical models predict a highly symmetrical conformation for the cyclotrisiloxane (B1260393) ring system. acs.orgnih.gov The calculations for the pyrenyl analogue suggest that the structure in solution is nearly identical to that observed in the solid state, indicating a stable and well-defined low-energy conformation. acs.orgnih.gov This approach involves optimizing initial geometries, which can be generated through molecular mechanics force fields, to find the lowest energy structures. acs.org

Solid-State Structure Characterization

The arrangement of this compound molecules in the crystalline state has been elucidated through single-crystal X-ray diffraction.

X-ray crystallography studies have confirmed that this compound can crystallize in at least two different polymorphs: triclinic and orthorhombic. researchgate.net The unit cell parameters for these crystalline forms have been determined, providing precise data on the packing of the molecules in the solid state. researchgate.net For the analogous hexa(1-pyrenyl)cyclotrisiloxane, single crystals suitable for X-ray diffraction were obtained by recrystallization from a chloroform-hexane mixture. acs.orgnih.gov The crystallographic data for this related compound are available from the Cambridge Crystallographic Data Centre (CCDC). acs.orgnih.gov

Table 1: Crystallographic Data for this compound Polymorphs

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|

| Triclinic | 12.890 | 15.060 | 16.549 | 83.98 | 83.98 | 77.91 |

| Orthorhombic | 10.123 | 15.802 | 20.245 | 90 | 90 | 90 |

Data sourced from a 2015 study on polydiphenylsiloxane phases. researchgate.net

The solid-state structure of cyclotrisiloxanes often exhibits high symmetry. The pyrenyl-substituted analogue, for example, shows D3 symmetry in its crystal structure. acs.orgnih.gov In the solid-state structure of this compound, all the phenyl groups are oriented outward from the central siloxane ring. acs.orgnih.gov This arrangement minimizes steric hindrance between the bulky phenyl substituents. Furthermore, no π–π stacking interactions are observed between adjacent phenyl groups on the same molecule. acs.orgnih.gov

Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structure and behavior of this compound in solution. The chemical shifts observed in NMR spectra provide valuable information about the electronic environment and conformation of the molecule. acs.orgnih.gov

The ²⁹Si NMR spectrum of this compound shows a characteristic signal at approximately -37.0 ppm. acs.orgnih.gov This chemical shift is indicative of the silicon atoms within the six-membered cyclotrisiloxane ring. In studies of the analogous hexa(1-pyrenyl)cyclotrisiloxane, ¹H NMR data suggested that the pyrenyl groups rotate freely, indicating that the molecule is not rigid on the NMR timescale. acs.org Theoretical calculations on this analogue strongly suggest that the D3 symmetric structure found in the solid state is largely maintained in solution. acs.orgnih.gov

Table 2: ²⁹Si NMR Chemical Shifts for Phenyl-Substituted Cyclosiloxanes

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| This compound | -37.0 |

| Octaphenylcyclotetrasiloxane (B1329330) | -42.8 |

Data sourced from a 2022 study on cyclosiloxanes with pyrenyl groups. acs.orgnih.gov

Conformational Analysis in Various Solvents

The conformation of this compound in the solution phase is a key area of investigation, primarily explored through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR. This technique provides valuable insights into the chemical environment of the silicon atoms within the cyclotrisiloxane ring.

Research findings indicate that the conformation of similar aryl-substituted cyclotrisiloxanes in solution is largely consistent with their solid-state structure determined by X-ray crystallography. nih.govacs.org Density Functional Theory (DFT) calculations performed on related aryl-substituted cyclotrisiloxanes support this, suggesting that the structure in solution is almost identical to that in the solid state. nih.govacs.org This implies that the (SiO)₃ ring maintains its relatively rigid and near-planar conformation even when dissolved.

In the most commonly reported solvent, deuterated chloroform (B151607) (CDCl₃), this compound exhibits a characteristic singlet peak in its ²⁹Si NMR spectrum. nih.govacs.org The presence of a single peak indicates that all three silicon atoms in the ring are magnetically equivalent, which is consistent with a molecule possessing D₃ symmetry in solution. nih.gov

While detailed conformational analyses in a wide array of solvents are not extensively documented in the literature, the synthesis of this compound has been reported in various organic solvents, including chloroform, toluene, acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The successful formation of the compound in these diverse solvent environments suggests that the fundamental cyclic structure is stable across a range of solvent conditions.

| Solvent | ²⁹Si NMR Chemical Shift (ppm) | Reference |

|---|---|---|

| Chloroform-d (CDCl₃) | -37.0 | nih.govacs.org |

Influence of Solvent Polarity on Molecular Conformation

The polarity of the solvent has been shown to have a significant impact on the synthesis of this compound, which indirectly suggests an influence on the stability of the molecule's conformation. The condensation of 1,1,3,3-tetraphenyl-1,3-disiloxane-1,3-diol to form this compound is markedly faster in polar organic solvents compared to apolar ones. acs.org For instance, the reaction proceeds efficiently in the polar solvent acetonitrile within an hour, whereas it is dramatically slower (taking over 72 hours) in the apolar solvent chloroform. acs.org

This rate enhancement in polar solvents is attributed to the stabilization of polar intermediates and/or transition states that occur during the substitution reaction at the silicon center. nih.gov While this primarily describes a kinetic effect on the formation of the molecule, it also implies that the polar nature of the solvent can interact with and stabilize the charge distribution within the siloxane framework.

Although direct studies detailing significant conformational changes of the final this compound molecule as a function of solvent polarity are limited, the inherent flexibility of the Si-O-Si bond angle in siloxanes is well-known. tue.nl This flexibility allows siloxanes to alleviate steric strain. However, for the relatively rigid cyclotrisiloxane ring, major conformational shifts are less likely than in larger, more flexible cyclosiloxanes or linear polymers. The consistency between solid-state crystal structures and solution-phase NMR data for related compounds suggests that the core conformation of this compound is robust and does not undergo dramatic changes in response to solvent polarity. nih.govacs.org The primary influence of the solvent appears to be related to solvation of the phenyl groups and subtle electronic effects on the Si-O bonds, which may manifest as minor variations in NMR chemical shifts rather than large-scale conformational reorganization.

| Solvent | Polarity Type | Observation Context | Reference |

|---|---|---|---|

| Acetonitrile | Polar | Fast reaction rate for synthesis | acs.org |

| Chloroform | Apolar | Slow reaction rate for synthesis | acs.org |

| Toluene | Apolar | Used as a reaction solvent | nih.govacs.org |

| Tetrahydrofuran (THF) | Polar | Used as a reaction solvent | nih.govacs.org |

| Dimethyl Sulfoxide (DMSO) | Polar | Used as a reaction solvent | nih.govacs.org |

Reactivity and Reaction Mechanisms Involving Hexaphenylcyclotrisiloxane

Ring-Opening Polymerization (ROP) of Hexaphenylcyclotrisiloxane

The ring-opening polymerization (ROP) of this compound, a strained cyclic siloxane monomer, is a primary method for synthesizing polyphenylsiloxanes. The significant ring strain, a consequence of the planar six-membered ring structure, provides the thermodynamic driving force for polymerization. This process can be initiated by either anionic or cationic species, with anionic ROP being a particularly effective method for producing well-defined polymers.

Anionic ring-opening polymerization (AROP) is a chain-growth polymerization initiated by nucleophilic attack on the silicon atoms of the cyclotrisiloxane (B1260393) ring. libretexts.orgresearchgate.net This method is widely utilized for the synthesis of high molecular weight polysiloxanes and allows for precise control over the polymer's molecular weight and structure, often proceeding in a living manner. mdpi.comwikipedia.org The high reactivity of the strained trimer ring in this compound makes it an ideal candidate for this type of polymerization, as propagation is significantly favored over side reactions. mdpi.com

The initiation of AROP of cyclosiloxanes involves the ring-opening of the monomer by a strong nucleophile. gelest.com Organolithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium, are highly effective initiators for this process. libretexts.orgsigmaaldrich.comwikipedia.org The initiation mechanism proceeds via the nucleophilic attack of the carbanion (e.g., the butyl anion) on one of the silicon atoms in the this compound ring. This attack cleaves a silicon-oxygen bond, opening the strained ring and generating a lithium silanolate active center. gelest.comntnu.no This newly formed silanolate is the propagating species for the subsequent chain growth. gelest.com

The general initiation reaction can be represented as: BuLi + (Ph₂SiO)₃ → Bu-(Ph₂SiO)₂-Si(Ph₂)O⁻Li⁺

Other strong bases, including hydroxides and silanolates of alkali metals, can also serve as initiators. gelest.comnih.gov The choice of initiator is critical as it can influence the polymerization kinetics and the structure of the resulting polymer. magtech.com.cn For instance, the use of organolithium initiators is a key step in producing living polymers where the active anionic center remains at the chain end unless deliberately terminated. nih.gov

Following initiation, the polymer chain grows through the sequential addition of monomer molecules to the active silanolate center at the end of the chain. gelest.com The propagation step involves the nucleophilic attack of the terminal silanolate anion on a silicon atom of an incoming this compound monomer, thereby regenerating the active center on the newly extended chain.

The kinetics of this process are significantly influenced by the state of the active species in solution. Silanolate ion pairs exhibit a strong tendency to form aggregates, which are generally considered dormant or inactive in the polymerization process. gelest.com This aggregation reduces the concentration of active propagating species and can lead to complex polymerization kinetics, often showing a fractional order with respect to the total initiator concentration. gelest.comcapes.gov.br

The polymerization rate is typically first-order with respect to the monomer concentration. magtech.com.cnresearchgate.net The high ring strain of the cyclotrisiloxane ring (approximately 10.5 kJ/mol for the methyl analogue, D3) makes the ring-opening reaction highly favorable and essentially irreversible, which helps in suppressing depolymerization reactions during chain growth. ntnu.no

The rate and control of the AROP of this compound are profoundly affected by the choice of solvent and the addition of polar promoters. magtech.com.cn In nonpolar hydrocarbon solvents, organolithium initiators and the resulting silanolate active centers exist as highly aggregated and less reactive species. magtech.com.cnresearchgate.net Consequently, polymerization in such solvents is often very slow or may not proceed at all without a promoter. magtech.com.cn

Polar aprotic solvents or promoters, such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA), play a crucial role in accelerating the polymerization. gelest.com These molecules solvate the cation (e.g., Li⁺) of the ion pair, leading to the breakup of aggregates into more reactive, separated ion pairs or free ions. gelest.commagtech.com.cn This disaggregation increases the concentration of active propagating centers and dramatically enhances the polymerization rate. gelest.comresearchgate.net

The effectiveness of the promoter varies significantly. For example, in the AROP of hexamethylcyclotrisiloxane (B157284), DMSO has been shown to be a much more powerful promoter than THF, resulting in a rate constant nearly 100 times higher. researchgate.netresearchgate.net The solvent's dielectric constant and its ability to stabilize charged species influence both reaction rates and equilibria. wikipedia.org

| Promoter | General Effect on AROP | Mechanism of Action |

|---|---|---|

| Tetrahydrofuran (THF) | Moderate rate enhancement | Solvates the lithium counter-ion, breaking up aggregates of dormant ion pairs. gelest.commagtech.com.cn |

| Dimethyl Sulfoxide (DMSO) | Strong rate enhancement | Forms more reactive, separated ion pairs by strongly solvating the counter-ion. gelest.com Its effect is significantly stronger than THF. researchgate.netresearchgate.net |

| Hexamethylphosphoramide (HMPA) | Very strong rate enhancement | A highly effective polar aprotic promoter that efficiently separates ion pairs. gelest.com |

While the AROP of strained cyclotrisiloxanes is generally well-controlled, several side reactions can occur, potentially affecting the polymer's final structure, molecular weight, and polydispersity. nih.gov The most common side reactions are intramolecular chain transfer (backbiting) and intermolecular chain transfer (redistribution). gelest.comnih.govresearchgate.net

Backbiting: This intramolecular reaction occurs when the active silanolate anion at the end of a growing polymer chain attacks a silicon atom along its own backbone. nih.govresearchgate.net This process results in the cleavage of the linear chain and the formation of a new, unstrained cyclic oligomer (most commonly a cyclotetrasiloxane or cyclopentasiloxane) and a shorter polymer chain. researchgate.netdigitellinc.com This reaction is a form of depolymerization and is more prevalent in polymerizations of less strained monomers or under conditions that favor equilibrium. mdpi.com

Chain Transfer and Redistribution: This intermolecular reaction involves the active center of one polymer chain attacking a Si-O bond in the backbone of another polymer chain. gelest.comnih.gov This leads to a scrambling of chain lengths, which broadens the molecular weight distribution (i.e., increases the polydispersity index) and disrupts the living nature of the polymerization. nih.govresearchgate.net

For the polymerization of highly strained this compound, the rate of propagation is typically much faster than the rates of these side reactions. mdpi.com This kinetic preference allows the polymerization to proceed to high conversion with minimal formation of cyclic byproducts or chain scrambling, enabling the synthesis of polymers with well-defined architectures. mdpi.comgelest.com

A key advantage of the AROP of this compound is the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). ntnu.nonih.gov This control is achieved by establishing a "living" polymerization system, which is characterized by the absence of termination and irreversible chain transfer reactions. wikipedia.orgkaust.edu.sa

In a living AROP:

Molecular Weight Control: The number-average molecular weight (Mn) of the resulting polymer is directly proportional to the molar ratio of the monomer consumed to the initiator used ([M]/[I]). nih.gov This relationship allows for the predictable synthesis of polymers with a target molecular weight.

Low Polydispersity: Since all chains are initiated simultaneously and grow at approximately the same rate, the resulting polymers have a very uniform chain length. This is reflected in a low polydispersity index (PDI), defined as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For well-controlled systems, PDI values close to 1.0 (e.g., ≤ 1.1) can be achieved. kaust.edu.sa

To maintain the living character of the polymerization, it is essential to work under stringent conditions, including high-purity reagents and an inert atmosphere, to prevent premature termination of the active anionic centers by impurities like water or carbon dioxide. wikipedia.org Manipulating reaction conditions, such as temperature, can also be employed to further suppress side reactions and enhance control over the polymer architecture. kaust.edu.sa

Anionic Ring-Opening Polymerization (AROP)

Synthesis of Block Copolymers with HPCTS as a Monomer

This compound (HPCTS), also known as D(Ph₂)₃, serves as a monomer for the synthesis of block copolymers containing segments of polydiphenylsiloxane (PDPS). The incorporation of PDPS blocks into a copolymer architecture can significantly influence its thermal and mechanical properties due to the rigidity and high refractive index of the PDPS segment. Anionic living polymerization is a key technique for creating well-defined block copolymers with controlled molecular weights and narrow polydispersity.

One established method involves the sequential anionic ring-opening polymerization (AROP) of different cyclosiloxane monomers. For instance, di- and tri-block copolymers of polydimethylsiloxane (B3030410) (PDMS) and polydiphenylsiloxane (PDPS) have been synthesized using hexamethylcyclotrisiloxane (HMTS) and HPCTS as monomers, respectively. researchgate.net This process typically employs lithium-based initiators, such as n-butyllithium (n-BuLi) or dilithium (B8592608) diphenyldisilanolate, to minimize siloxane bond rearrangement reactions that can lead to a broader molecular weight distribution. researchgate.net

Furthermore, organocatalytic methods have proven effective in the synthesis of triblock copolymers incorporating PDPS. For example, a PDPS-b-PDMS-b-PDPS triblock copolymer has been synthesized. researchgate.net This demonstrates the versatility of organocatalytic systems in creating complex macromolecular architectures involving HPCTS. The synthesis of such block copolymers is significant for the development of advanced materials that combine the properties of different polysiloxane blocks. oclc.org

Cationic Ring-Opening Polymerization (CROP)

The cationic ring-opening polymerization (CROP) of cyclosiloxanes is commonly initiated by strong protic acids, with trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) being a prominent example. mdpi.comnih.gov While much of the detailed mechanistic work has been performed on hexamethylcyclotrisiloxane (D₃), the general principles are applicable to other cyclosiloxanes, including those with bulky substituents like HPCTS.

The initiation step involves the protonation of an oxygen atom in the siloxane ring by the protic acid. This leads to the cleavage of a silicon-oxygen bond and the formation of a reactive species, such as a silyl (B83357) ester of the acid, which then propagates the polymerization. mdpi.com For triflic acid, it is generally accepted that the Si-O bond is cleaved during initiation, forming a corresponding silanol (B1196071) and a silyl triflate, which acts as the active center for chain growth. mdpi.com

The rate and success of the polymerization can be influenced by the structure of the cyclosiloxane. The strain of the cyclotrisiloxane ring makes it susceptible to ring-opening. However, the bulky phenyl groups in HPCTS may introduce steric hindrance that could affect the kinetics of the polymerization compared to less substituted cyclosiloxanes.

The role of water in the cationic ring-opening polymerization of cyclosiloxanes is complex, as it can act as both a promoter and an inhibitor of the reaction. mdpi.com In the context of CROP initiated by protic acids, water can participate in transfer reactions, which can terminate a growing polymer chain but also generate a new initiating species. This dual role makes the control of water content in the polymerization system crucial.

Specifically, water can react with the cationic active center, leading to chain transfer and the formation of a silanol end-group. dntb.gov.ua The proton released in this process can then initiate a new polymer chain. However, the proton can also react with water to form a hydronium ion, which may be less effective at initiating polymerization, thereby inhibiting the reaction. dntb.gov.ua

In some systems, such as the polymerization of D₃ in excess water initiated by triflic acid, it has been observed that the acid opens the cyclosiloxane ring to form water-soluble oligomers. These oligomers then convert to the final polymer through an acid-catalyzed condensation reaction between silanol and other reactive end-groups. mdpi.com The specific influence of water on the CROP of the more hydrophobic HPCTS has not been extensively detailed, but it is expected that the general principles of interaction with the cationic propagating species would be similar, although the phase behavior and solubility would differ significantly.

Organocatalytic Ring-Opening Polymerization

Organocatalytic ring-opening polymerization has emerged as a powerful method for the controlled synthesis of polysiloxanes. Strong organic bases, particularly guanidines, have been identified as highly effective catalysts for the ROP of cyclotrisiloxanes. researchgate.netrsc.org Among these, guanidines possessing an R–N=C(N)–NH–R′ structure, such as 1,3-trimethylene-2-n-propylguanidine (TMnPG), have demonstrated excellent performance. researchgate.netrsc.org

These organocatalysts offer several advantages, including the ability to produce polymers with controlled number-average molecular weights and narrow polydispersities. researchgate.netrsc.org The catalytic activity of these strong organic bases is related to their Brønsted basicity and their efficiency in proton transfer during the initiation and propagation steps. researchgate.net The choice of catalyst can be optimized to minimize side reactions, such as condensation of silanol-terminated chains. rsc.org

The following table provides examples of organic bases used as catalysts in the ROP of cyclotrisiloxanes and their catalytic activity.

| Catalyst | Type | pKa in MeCN | Catalytic Activity (kp,app, h⁻¹) |

| TMnPG | Guanidine | Not specified | High |

| Et-P₂ | Phosphazene | 31.8 | 1.1 x 10³ |

| TiBP | Phosphazene | 33.5 | 5.2 x 10² |

| TBD | Amidine | 25.4 | 2.5 x 10² |

This data is based on the polymerization of hexamethylcyclotrisiloxane (D₃) and serves as a reference for the relative activity of these catalyst types. researchgate.net

The organocatalytic ROP of cyclotrisiloxanes using strong organic bases and an initiator like water or a silanol proceeds through an initiator/chain-end activation mechanism. researchgate.netrsc.org This mechanism is distinct from traditional anionic ROP where the propagating species is a silanolate. In the organocatalytic process, the propagating chain end is a silanol. researchgate.net

The polymerization is initiated by the activation of the initiator (e.g., water) by the organic base catalyst. researchgate.net The activated initiator then attacks a monomer, leading to ring-opening and the formation of a silanol-terminated short chain. In the propagation step, the terminal silanol of the growing polymer chain is activated by the catalyst, which then attacks another monomer molecule. researchgate.net Kinetic investigations have demonstrated that the polymerization involves the activation of water in the initiation reaction and the activation of terminal silanols of the propagating polysiloxanes in the propagation reaction. researchgate.net

This mechanism allows for a controlled/living polymerization, as the concentration of active species is determined by the equilibrium between the catalyst and the initiator/propagating chain ends. The intensive removal of excess water from the starting materials is often necessary to ensure good control over the polymerization. rsc.org

Controlled/Living Polymerization Characteristics

The anionic ring-opening polymerization (AROP) of cyclotrisiloxanes, including this compound, is a principal method for synthesizing polysiloxanes with well-defined structures and narrow molecular weight distributions. This process can exhibit controlled/"living" characteristics, meaning that termination and chain-transfer reactions are largely absent.

Organocatalytic systems, utilizing strong organic bases as catalysts and water or silanols as initiators, have been developed for the controlled/living ring-opening polymerization of various cyclotrisiloxanes. These systems allow for the synthesis of polysiloxanes with predictable molecular weights and narrow polydispersity (Đ = 1.03–1.16). This controlled nature enables the synthesis of block copolymers. For instance, triblock copolymers of polydimethylsiloxane (PDMS) and polydiphenylsiloxane (PDPS) have been successfully synthesized, indicating the living nature of the polymerization of this compound.

However, the homopolymerization of this compound can be challenging to control. Despite these challenges, its participation in living anionic polymerization allows for the creation of well-defined polymer architectures, which are crucial for various advanced material applications.

Cross-Coupling Reactions

This compound serves as an effective arylating agent in palladium-catalyzed cross-coupling reactions with aryl halides. This method provides a pathway for the formation of biaryl compounds, which are important structural motifs in many organic molecules.

Palladium-Catalyzed Cross-Coupling with Aryl Halides

A notable feature of using this compound in palladium-catalyzed cross-coupling reactions is its high atom efficiency. The reaction proceeds in an aqueous medium and utilizes an activator to facilitate the transfer of the phenyl groups from the silicon to the palladium catalyst.

The activation of the Si-C bond is a critical step in the catalytic cycle. While the precise mechanism for this compound has not been definitively elucidated in the provided context, the role of an activator is essential. In related silicon-based cross-coupling reactions, the activator, typically a fluoride (B91410) source or a base, coordinates to the silicon atom, forming a hypervalent silicate (B1173343) species. This pentacoordinate intermediate is more nucleophilic and facilitates the transmetalation of the aryl group to the palladium(II) center. In the case of this compound, the hydroxide (B78521) ion from the activator is believed to play this role, promoting the cleavage of the silicon-phenyl bond and its subsequent transfer to the palladium complex.

The choice of palladium precursor and ligands significantly influences the efficiency of the cross-coupling reaction. Studies have shown that several palladium complexes are effective catalyst precursors for the reaction between this compound and aryl halides.

| Catalyst Precursor | Ligand | Efficacy |

| Pd(OAc)₂ | None | Good |

| Pd(OAc)₂ | PPh₃ | Good |

| PdCl₂(PPh₃)₂ | PPh₃ | Good |

Interactive Data Table: Click on the catalyst precursor to view more details.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) have demonstrated good results in promoting this transformation. The addition of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) can stabilize the palladium catalyst and influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

An activator is crucial for the cross-coupling reaction to proceed. Strong bases, such as potassium hydroxide (KOH), are essential for activating the otherwise robust this compound. thieme-connect.com The reaction's effectiveness is more dependent on the concentration of the hydroxide solution than the molar equivalent of the base. Weaker bases like potassium carbonate have been found to be ineffective. The hydroxide ions are thought to attack the silicon atoms in the cyclotrisiloxane ring, leading to the formation of a reactive silicate species that can readily participate in the transmetalation step of the catalytic cycle. thieme-connect.com

A significant advantage of using this compound (HPCTS) as an arylating agent is its remarkable atom efficiency. thieme-connect.com In this cross-coupling reaction, both phenyl groups attached to each silicon atom of the cyclotrisiloxane ring can be transferred. This means that all six phenyl groups of the molecule are available for coupling, minimizing waste. The remaining silicon-containing byproduct is inorganic, which simplifies the purification of the desired biaryl product. thieme-connect.com This high atom economy, coupled with the stability and ease of handling of this compound, makes it an attractive reagent for arylation reactions from both an economic and environmental perspective. thieme-connect.com

Base-Sensitive Functionality Compatibility

The reactivity of this compound in the presence of base-sensitive functional groups, such as esters, amides, and nitriles, is a crucial consideration in synthetic chemistry. While the siloxane backbone is generally stable, strong bases can initiate ring-opening polymerization or rearrangement reactions. The compatibility with base-sensitive functionalities largely depends on the reaction conditions and the strength of the base employed.

Generally, under neutral or mildly basic conditions, the this compound ring is expected to be compatible with ester, amide, and nitrile functionalities. These functional groups are typically stable to the conditions used for handling and storing the cyclosiloxane. However, in the presence of strong bases, such as alkali metal hydroxides or alkoxides at elevated temperatures, cleavage of the siloxane bonds can occur. This initiation process could potentially lead to side reactions involving base-sensitive groups. For instance, a strong base could hydrolyze an ester or a nitrile, or deprotonate an amide, in competition with attacking the siloxane ring.

Detailed research explicitly studying the compatibility of this compound with a wide range of base-sensitive functional groups under various basic conditions is not extensively documented in readily available literature. Therefore, when planning syntheses involving this compound in the presence of such groups, careful consideration of the basicity of the reagents and reaction conditions is necessary to avoid unintended side reactions.

Reactions with Organometallic Reagents

Silanol Synthesis via Reaction with Organometallic Reagents

A significant reaction of this compound involves its ring-opening by organometallic reagents to produce diphenylsilanols. This method provides a convenient route to these valuable compounds from a stable, crystalline starting material. The reaction proceeds via nucleophilic attack of the organometallic reagent on a silicon atom of the cyclotrisiloxane, leading to the cleavage of a silicon-oxygen bond. Subsequent workup with an acid neutralizes the resulting silanolate to afford the corresponding silanol.

Organolithium reagents have been demonstrated to be effective for this transformation. The choice of solvent can influence the reaction's efficiency. The reaction of this compound with various organolithium reagents provides the corresponding alkyldiphenylsilanols in good to excellent yields.

Below is a table summarizing the synthesis of various silanols from the reaction of this compound with different organolithium reagents.

| Organolithium Reagent | Solvent | Product | Yield (%) |

| Methyllithium | Ether | Methyldiphenylsilanol | 95 |

| n-Butyllithium | THF | n-Butyldiphenylsilanol | 91 |

| sec-Butyllithium | THF | sec-Butyldiphenylsilanol | 88 |

| tert-Butyllithium | THF | tert-Butyldiphenylsilanol | 98 |

Condensation and Rearrangement Reactions

Formation of Octaphenylcyclotetrasiloxane (B1329330) and other Higher Cyclics

This compound can undergo rearrangement reactions to form the more thermodynamically stable octaphenylcyclotetrasiloxane and other higher cyclic siloxanes. This conversion is typically catalyzed by either acids or bases. The formation of octaphenylcyclotetrasiloxane from diphenylsilanediol, a precursor to cyclic siloxanes, is favored under basic conditions, while acidic conditions tend to favor the formation of this compound. google.com

The direct rearrangement of this compound to octaphenylcyclotetrasiloxane can be achieved by heating in the presence of a catalytic amount of a strong base, such as potassium hydroxide. taylorandfrancis.com This process involves the ring-opening of the trimer to form linear siloxanolates, which then re-equilibrate to form a mixture of cyclic species, with the tetramer being a major product under thermodynamic control. The strength of the base can influence the yield of the rearranged product. google.com

Catalytic Rearrangement Processes

The catalytic rearrangement of this compound is a key process in silicone chemistry, allowing for the interconversion of cyclic species and the formation of linear polymers. This rearrangement can be initiated by both acid and base catalysts.

Base-Catalyzed Rearrangement:

Base-catalyzed rearrangement typically proceeds through a mechanism involving nucleophilic attack of the base (e.g., hydroxide or silanolate) on a silicon atom of the cyclotrisiloxane. This leads to the formation of a linear siloxanolate anion. This anionic species can then attack another cyclic or linear siloxane molecule, leading to chain growth and redistribution of the siloxane units. This process, known as equilibration, results in a mixture of cyclic and linear siloxanes. The composition of the equilibrium mixture is determined by thermodynamic factors, with the formation of the more stable six-membered ring of octamethylcyclotetrasiloxane (B44751) being favored over the strained three-membered ring of hexamethylcyclotrisiloxane in the case of methyl-substituted siloxanes. A similar preference for the tetramer is observed for phenyl-substituted systems.

Acid-Catalyzed Rearrangement:

Acid-catalyzed rearrangement is also an effective method for the redistribution of siloxane bonds. The mechanism is thought to involve the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another siloxane oxygen. This process can be catalyzed by strong protic acids or Lewis acids. Acid-catalyzed processes can also lead to the formation of a thermodynamic mixture of cyclic and linear siloxanes.

These catalytic rearrangement processes are fundamental to the industrial production of silicone polymers, allowing for the synthesis of materials with specific molecular weights and structures from cyclic precursors like this compound.

Advanced Characterization Techniques for Hexaphenylcyclotrisiloxane and Its Derivatives

Spectroscopic Methods

Advanced spectroscopic methods are indispensable for the detailed characterization of hexaphenylcyclotrisiloxane and its derivatives, providing comprehensive insights into their molecular structure, composition, and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry, offer complementary information crucial for unambiguous structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for confirming the presence and arrangement of phenyl groups in this compound. The aromatic protons of the phenyl rings typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Information Provided |

|---|---|---|---|

| Phenyl Protons (ortho, meta, para) | 7.0 - 8.0 | Multiplet (m) | Presence and integrity of phenyl substituents; Quantitative analysis via integration. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum will be characterized by signals in the aromatic region, typically between 125 and 140 ppm.

Distinct signals are expected for the different carbon atoms of the phenyl rings:

Ipso-carbon: The carbon atom directly bonded to the silicon (C-Si) usually appears as a single, often lower-intensity, peak.

Ortho-, Meta-, and Para-carbons: These carbons will resonate at distinct chemical shifts, providing a characteristic fingerprint of the phenyl group's electronic environment. For example, in related phenyl-substituted silsesquioxanes, signals have been identified at approximately 134.0, 127.6, and 127.5 ppm rsc.org.

The number of distinct signals can also give insights into the symmetry of the molecule. This technique is highly effective for confirming the carbon backbone and identifying any structural isomers or impurities.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| Ipso-Carbon (C-Si) | ~130 - 140 | Confirms the silicon-phenyl bond. |

| Ortho/Meta/Para Carbons | ~125 - 135 | Fingerprint region for the phenyl groups; confirms molecular symmetry. |

Silicon-29 (²⁹Si) NMR is an exceptionally powerful tool for characterizing siloxanes, as it directly probes the silicon atoms that form the core structure. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, including the nature of its substituents and the geometry of the siloxane ring.

For cyclosiloxanes, the ²⁹Si chemical shift is particularly indicative of ring strain. The three-membered (D3) ring of this compound is significantly strained compared to larger rings like the four-membered (D4) octaphenylcyclotetrasiloxane (B1329330). This strain typically results in a distinct upfield shift. For instance, while the ²⁹Si signal for T³ sites (RSi(OSi)₃) in silsesquioxanes often appears around -67 to -78 ppm, the strained ring structure of this compound would be expected in a different, characteristic region researchgate.net. The presence of a single, sharp resonance in the ²⁹Si NMR spectrum is a strong indicator of the high purity and symmetrical nature of the cyclotrisiloxane (B1260393) ring, confirming that all three silicon environments are chemically equivalent.

| Silicon Moiety | Typical Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| (Ph₂SiO)₃ - D3 type | Characteristic strained ring region (e.g., ~-45 to -50 ppm) | Confirms the strained D3 cyclotrisiloxane core; high sensitivity to ring geometry and substitution. |

| T³ type (for comparison) | -67 to -78 | Represents a fully condensed silicon environment in silsesquioxanes. researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Modes (e.g., Si-O-Si stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups and structural features of this compound through their characteristic vibrational modes.

The most prominent feature in the IR spectrum of a cyclosiloxane is the strong absorption band associated with the asymmetric stretching vibration of the Si-O-Si bonds. The position of this band is highly diagnostic of the ring size. For the strained three-membered ring of hexamethylcyclotrisiloxane (B157284) (D3), this band appears at a distinct frequency (around 1020 cm⁻¹) compared to the larger, less strained D4 ring (around 1090 cm⁻¹) or linear polysiloxanes (a broad doublet around 1020-1090 cm⁻¹) gelest.com. A similar trend is expected for the phenyl-substituted analogues. The presence of a sharp, strong band in this region is characteristic of the cyclic trimer structure.

Other important vibrations include:

Si-Phenyl vibrations: A sharp band typically observed around 1430 cm⁻¹.

Phenyl C-H stretching: Found above 3000 cm⁻¹.

Phenyl C=C stretching: A series of bands between 1500 and 1600 cm⁻¹.

Phenyl C-H bending: Strong absorptions in the 700-750 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| Asymmetric Si-O-Si Stretch (in D3 ring) | ~1020 - 1030 | Very Strong | Diagnostic for the strained cyclotrisiloxane ring. |

| Si-Phenyl Stretch | ~1430 | Sharp, Medium-Strong | Confirms the presence of silicon-phenyl bonds. |

| Phenyl C=C Stretch | 1500 - 1600 | Medium | Characteristic of the aromatic rings. |

| Phenyl C-H Bending (out-of-plane) | 700 - 750 | Strong | Confirms monosubstitution on the phenyl rings. |

Mass Spectrometry (e.g., HRMS ESI, MALDI-TOF, FD-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques are preferred to minimize fragmentation and observe the intact molecular ion.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS ESI): This technique provides highly accurate mass measurements (typically with an error below 5 ppm), allowing for the unambiguous determination of the compound's elemental formula nih.gov. The molecular ion, likely observed as an adduct with a cation (e.g., [M+Na]⁺ or [M+K]⁺), can be used to confirm the molecular weight.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is a powerful tool for analyzing oligomers and polymers and is well-suited for cyclosiloxanes researchgate.netnih.gov. It can effectively ionize the molecule, and the time-of-flight analyzer provides a precise mass-to-charge ratio. For a pure sample of this compound, a single major peak corresponding to the molecular ion (often as a cation adduct) would be expected, confirming its molecular weight and monodispersity. For a phenyl-substituted silsesquioxane derivative with a calculated mass of 1523.3182 for [M+Na]⁺, a found value of 1523.3070 was reported, demonstrating the accuracy of the technique rsc.org.

Field Desorption Mass Spectrometry (FD-MS): FD-MS is another soft ionization method ideal for analyzing non-volatile and thermally sensitive compounds like this compound. It typically produces the molecular ion with minimal to no fragmentation, providing a clear indication of the molecular weight.

Analysis of the fragmentation patterns, if any, can also yield structural information, such as the sequential loss of phenyl groups from the main siloxane ring.

| Technique | Ionization Type | Information Obtained | Expected m/z for (C₃₆H₃₀O₃Si₃)Na⁺ |

|---|---|---|---|

| HRMS ESI | Soft | Precise mass for elemental formula confirmation. | 613.1265 |

| MALDI-TOF | Soft | Molecular weight determination, purity assessment. researchgate.net | 613.1 |

| FD-MS | Soft | Molecular weight of non-volatile compounds with minimal fragmentation. | 613.1 |

Chromatographic Techniques

Chromatographic techniques are essential analytical methods for the separation, identification, and quantification of components within a mixture. In the context of this compound and its derivatives, these techniques are indispensable for characterizing molecular properties and assessing purity.

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Index (PDI)

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the complete molecular weight distribution of polymers. researchgate.net This method separates molecules based on their effective size or hydrodynamic volume in solution. paint.org When analyzing polymers derived from this compound, the dissolved polymer sample is passed through a column packed with porous gel particles. researchgate.net Larger molecules, which cannot enter the pores, elute first, while smaller molecules penetrate the pores to varying extents and elute later. paint.org

The primary application of GPC/SEC in this context is to determine key parameters that significantly influence the physical properties of the resulting polysiloxanes. These properties include tensile strength, melt viscosity, and hardness. researchgate.net The key measurements obtained from a GPC analysis are:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain, providing a better indication of properties like strength.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It quantifies the breadth of the molecular weight distribution. chromatographyonline.com A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length, while higher values signify a broader distribution. chromatographyonline.com

The instrumentation typically consists of a pump, an injection system, columns, and detectors. researchgate.net The most common detector is the differential refractometer (RI), which measures the change in refractive index and is considered a universal detector. researchgate.net Other detectors, such as UV-Vis absorption, and light scattering detectors (which can determine absolute molecular weight), can also be employed for more comprehensive analysis. wikipedia.orgiitk.ac.in By calibrating the instrument with well-characterized polymer standards (e.g., polystyrene), the retention times of the sample can be converted into a molecular weight distribution curve. wikipedia.org

| Sample ID | Mn (g/mol) | Mw (g/mol) | Peak Molecular Weight (Mp, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Polymer Batch A | 115,000 | 245,000 | 230,000 | 2.13 |

| Polymer Batch B | 122,000 | 251,000 | 242,000 | 2.06 |

| Polymer Batch C | 98,000 | 210,000 | 205,000 | 2.14 |

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. tricliniclabs.commoravek.com It is particularly valuable for assessing the purity of this compound by separating the target compound from unreacted starting materials, intermediates, by-products, or degradation products. moravek.com

The principle of HPLC involves pumping a sample mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). tricliniclabs.com The separation is based on the differential interactions of the sample components with the stationary phase. tricliniclabs.com For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

By monitoring the eluent with a suitable detector, commonly a UV detector, a chromatogram is generated where each peak corresponds to a different component. The retention time helps identify the compound, and the peak area is proportional to its concentration. This allows for the precise quantification of the purity of this compound and the detection of impurities, even at trace levels. tricliniclabs.commoravek.com The effectiveness of the separation can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature. lcms.cz

| Peak No. | Retention Time (min) | Component | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 3.45 | Impurity A | 0.15 | Minor Impurity |

| 2 | 5.82 | This compound | 99.72 | Main Component |

| 3 | 7.11 | Impurity B | 0.13 | Minor Impurity |

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for understanding the thermal behavior of this compound and its derivatives.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature, Melting Point)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of materials. pslc.ws It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com This allows for the determination of transition temperatures and the enthalpy associated with these changes. nih.gov

For polymers derived from this compound, DSC is essential for identifying two key thermal transitions:

Glass Transition Temperature (Tg): This is a characteristic of the amorphous regions of a polymer. The Tg is the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com In a DSC thermogram, the glass transition appears as a step-like change in the baseline, reflecting a change in the material's heat capacity. d-nb.infoyoutube.com

Melting Point (Tm): This transition is characteristic of the crystalline regions of a polymer. Melting is a first-order transition where the crystalline structure breaks down into a viscous liquid. pslc.ws It appears as an endothermic peak on the DSC curve, and the area under the peak corresponds to the heat of fusion. pslc.ws

DSC analysis provides critical information for determining the processing and end-use temperature ranges for materials. For instance, thermoplastics are typically used below their Tg, while elastomers are used above it. netzsch.com

| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Heat of Fusion (ΔHm, J/g) |

|---|---|---|---|